1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)benzoimidazole is a heterocyclic aromatic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-7-nitro-5-(trifluoromethyl)benzoimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and introduction of the trifluoromethyl group. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Microwave-assisted synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc or iron powder can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)benzoimidazole undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, often using strong bases like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, dimethyl sulfoxide (DMSO).
Major Products:
Reduction of the nitro group: Produces 1-ethyl-2-methyl-7-amino-5-(trifluoromethyl)benzoimidazole.
Substitution reactions: Can yield various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)benzoimidazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-7-nitro-5-(trifluoromethyl)benzoimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with DNA synthesis and repair, leading to cell death in cancer cells.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
5-Nitrobenzimidazole: Similar structure but lacks the trifluoromethyl group, resulting in different biological properties.
2-Methylbenzimidazole: Lacks the nitro and trifluoromethyl groups, leading to reduced biological activity.
Uniqueness: 1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)benzoimidazole is unique due to the presence of both the nitro and trifluoromethyl groups, which enhance its biological activity and metabolic stability .
Properties
CAS No. |
53901-18-1 |
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Molecular Formula |
C11H10F3N3O2 |
Molecular Weight |
273.21 g/mol |
IUPAC Name |
1-ethyl-2-methyl-7-nitro-5-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C11H10F3N3O2/c1-3-16-6(2)15-8-4-7(11(12,13)14)5-9(10(8)16)17(18)19/h4-5H,3H2,1-2H3 |
InChI Key |
WVLLHGYSLBENOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C1C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])C |
Origin of Product |
United States |
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